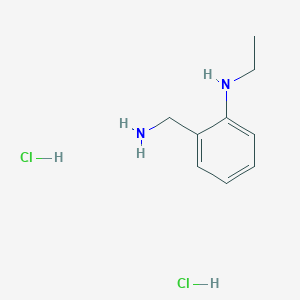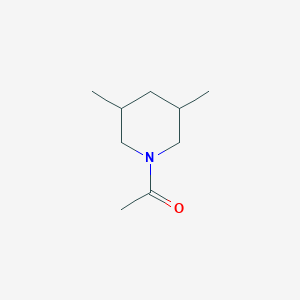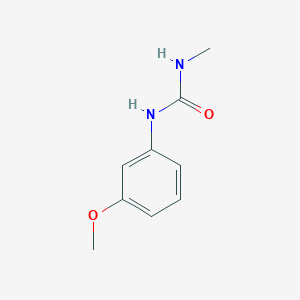
3-(2,6-Diethylphenyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Diethylphenyl)-1,1-dimethylurea (DEDPMU) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound with a low melting point of approximately 40°C. DEDPMU is a non-volatile compound and is relatively stable in aqueous solutions. Its chemical structure consists of a urea moiety linked to two ethyl groups and a phenyl ring, with a methyl group attached to the nitrogen atom of the urea moiety.
Applications De Recherche Scientifique
3-(2,6-Diethylphenyl)-1,1-dimethylurea has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. It has also been used in studies of the role of nitric oxide in the regulation of vascular tone and the effects of oxidative stress on cell physiology. In addition, 3-(2,6-Diethylphenyl)-1,1-dimethylurea has been used as a tool to study the structure and function of proteins involved in signal transduction pathways.
Mécanisme D'action
The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea is not fully understood. It is thought to act as an inhibitor of enzymes involved in the production of prostaglandins, by binding to the active site of the enzyme and blocking its activity. It is also thought to act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-Diethylphenyl)-1,1-dimethylurea are not well understood. However, it has been shown to inhibit the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. In addition, 3-(2,6-Diethylphenyl)-1,1-dimethylurea has been shown to reduce oxidative damage to cells and to have an effect on signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2,6-Diethylphenyl)-1,1-dimethylurea in laboratory experiments is its relatively low cost and availability. It is also relatively stable in aqueous solutions and non-volatile, which makes it easier to use in experiments. However, there are some limitations to using 3-(2,6-Diethylphenyl)-1,1-dimethylurea in laboratory experiments. It can be difficult to purify and may produce by-products that can interfere with the results of the experiment. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are a number of potential future directions for research using 3-(2,6-Diethylphenyl)-1,1-dimethylurea. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to examine the potential therapeutic applications of 3-(2,6-Diethylphenyl)-1,1-dimethylurea, such as its use as an anti-inflammatory agent or as an antioxidant. Finally, further research could be conducted to develop more efficient methods for synthesizing 3-(2,6-Diethylphenyl)-1,1-dimethylurea and to improve its purity for use in laboratory experiments.
Méthodes De Synthèse
3-(2,6-Diethylphenyl)-1,1-dimethylurea can be synthesized by a number of methods. One of the most common methods involves the reaction of dimethylurea with 2,6-diethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of the desired product and other by-products. The mixture can then be purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-(2,6-diethylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPUYQOJCAMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Diethylphenyl)-1,1-dimethylurea | |
CAS RN |
60006-09-9 |
Source


|
| Record name | 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)

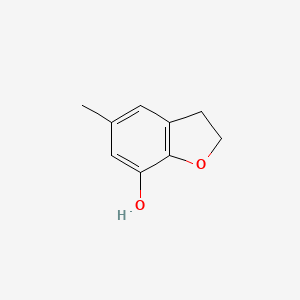
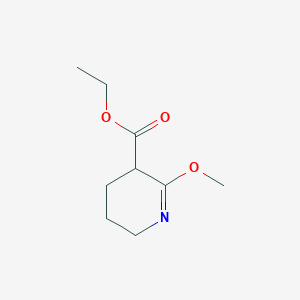
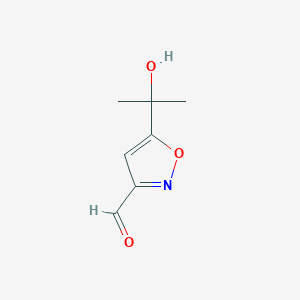

![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)
